molecular formula C22H26N4O4 B12276987 3,5-diethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-diethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12276987
M. Wt: 410.5 g/mol
InChI Key: JHHINXXMKCWKDK-UHFFFAOYSA-N
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Description

3,5-diethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a 1,2,3-triazole ring, which is known for its stability and versatility in various chemical reactions. The compound’s structure includes multiple functional groups, making it a valuable molecule for research and industrial applications.

Preparation Methods

The synthesis of 3,5-diethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the use of click chemistry, which is a powerful and efficient technique for constructing triazole rings. The synthetic route may include the following steps:

    Formation of the 1,2,3-triazole ring: This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the dihydropyridine moiety: This step involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired compound structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

3,5-diethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Hydrolysis: Ester groups in the compound can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

3,5-diethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly valuable in click chemistry for constructing diverse chemical libraries.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it suitable for use in materials science, such as the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-diethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in enzyme inhibition. The dihydropyridine moiety can interact with calcium channels, influencing cellular signaling pathways. These interactions can modulate various biological processes, such as enzyme activity and ion transport.

Comparison with Similar Compounds

Similar compounds to 3,5-diethyl 4-(1-benzyl-1H-1,2,3-triazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate include other dihydropyridine derivatives and triazole-containing molecules. Some examples are:

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in the treatment of hypertension.

    1,2,3-Triazole derivatives: These compounds are widely used in medicinal chemistry for their stability and ability to form strong interactions with biological targets.

The uniqueness of this compound lies in its combination of the dihydropyridine and triazole moieties, which provides a versatile platform for chemical modifications and diverse applications.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

diethyl 4-(1-benzyltriazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H26N4O4/c1-5-29-21(27)18-14(3)23-15(4)19(22(28)30-6-2)20(18)17-13-26(25-24-17)12-16-10-8-7-9-11-16/h7-11,13,20,23H,5-6,12H2,1-4H3

InChI Key

JHHINXXMKCWKDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=N2)CC3=CC=CC=C3)C(=O)OCC)C)C

Origin of Product

United States

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